molecular formula C15H9BrClFN2O2 B15105683 7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15105683
M. Wt: 383.60 g/mol
InChI Key: DJWOVFVKFNNNLP-UHFFFAOYSA-N
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Description

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, including the formation of the pyrido[1,2-a]pyrimidinone core and subsequent functionalization with bromine, chlorine, and fluorine atoms. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The presence of halogen atoms allows for nucleophilic substitution reactions, where halogens can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to its combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C15H9BrClFN2O2

Molecular Weight

383.60 g/mol

IUPAC Name

7-bromo-2-[(3-chloro-4-fluorophenoxy)methyl]pyrido[1,2-a]pyrimidin-4-one

InChI

InChI=1S/C15H9BrClFN2O2/c16-9-1-4-14-19-10(5-15(21)20(14)7-9)8-22-11-2-3-13(18)12(17)6-11/h1-7H,8H2

InChI Key

DJWOVFVKFNNNLP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCC2=CC(=O)N3C=C(C=CC3=N2)Br)Cl)F

Origin of Product

United States

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